molecular formula C12H21NO5 B13218512 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid

Cat. No.: B13218512
M. Wt: 259.30 g/mol
InChI Key: JMLXSBMPFUFRAE-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions often include mild heating to facilitate the formation of the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, amides, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)6-11(4,5)17-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

JMLXSBMPFUFRAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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